molecular formula C8H15NO2S2 B2560638 methyl 2-((bis(ethylthio)methylene)amino)acetate CAS No. 850162-97-9

methyl 2-((bis(ethylthio)methylene)amino)acetate

Cat. No.: B2560638
CAS No.: 850162-97-9
M. Wt: 221.33
InChI Key: TYOSBSFQKXWQGA-UHFFFAOYSA-N
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Description

Methyl 2-((bis(ethylthio)methylene)amino)acetate is an organic compound with the molecular formula C8H15NO2S2. It is a derivative of amino acids and is characterized by the presence of bis(ethylthio)methylene and amino groups attached to the acetate moiety. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((bis(ethylthio)methylene)amino)acetate typically involves the reaction of amino acid derivatives with bis(ethylthio)methylene reagents. One common method includes the reaction of glycine derivatives with bis(ethylthio)methylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation to ensure the compound meets the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((bis(ethylthio)methylene)amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bis(ethylthio)methylene group, where nucleophiles like thiols or amines replace the ethylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Thiols, amines; reactions are conducted in polar solvents such as ethanol or methanol, often with the addition of a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino acid derivatives with various functional groups replacing the ethylthio groups.

Scientific Research Applications

Methyl 2-((bis(ethylthio)methylene)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-((bis(ethylthio)methylene)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(ethylthio)methylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with biological membranes, potentially affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylthio)acetate
  • Bis(methylthio)methylene derivatives
  • Amino acid esters with thioether groups

Uniqueness

Methyl 2-((bis(ethylthio)methylene)amino)acetate is unique due to its combination of bis(ethylthio)methylene and amino groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-[bis(ethylsulfanyl)methylideneamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S2/c1-4-12-8(13-5-2)9-6-7(10)11-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSBSFQKXWQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NCC(=O)OC)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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